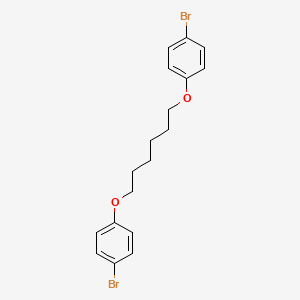

1,6-Di-(4-bromophenoxy)hexane

Beschreibung

1,6-Di-(4-bromophenoxy)hexane (CAS 6943-11-9) is a brominated aromatic ether characterized by a hexane backbone symmetrically substituted with 4-bromophenoxy groups. Its physicochemical properties, calculated via Joback and Crippen methods, include a Gibbs free energy of formation (ΔfG°) of 124.88 kJ/mol and a heat of vaporization (ΔvapH°) of 79.23 kJ/mol . Key thermal properties include a boiling point (Tboil) of 851.72 K and a melting point (Tfus) of 534.56 K, indicating high thermal stability. The compound’s octanol-water partition coefficient (logPoct/wat = 6.23) suggests significant hydrophobicity, which may influence its solubility and environmental persistence .

Eigenschaften

IUPAC Name |

1-bromo-4-[6-(4-bromophenoxy)hexoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Br2O2/c19-15-5-9-17(10-6-15)21-13-3-1-2-4-14-22-18-11-7-16(20)8-12-18/h5-12H,1-4,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTHJRFRURADHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCCOC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287584 | |

| Record name | 1,6-Di-(4-bromophenoxy)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6943-11-9 | |

| Record name | 1,6-bis(4-bromophenoxy)hexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Di-(4-bromophenoxy)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1,6-Di-(4-bromophenoxy)hexane typically involves the reaction of 1,6-dibromohexane with 4-bromophenol under specific conditions. A common synthetic route includes heating 1,6-dibromohexane with 4-bromophenol in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

1,6-Di-(4-bromophenoxy)hexane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or thiourea.

Oxidation Reactions: The phenoxy groups in the compound can be oxidized to form quinones or other oxidized derivatives. Reagents like potassium permanganate or chromium trioxide are often used for these reactions.

Reduction Reactions: The compound can be reduced to form corresponding phenols or other reduced derivatives. Common reducing agents include lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 1,6-Di-(4-bromophenoxy)hexane exhibits significant antimicrobial properties. The mechanism involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest potential anticancer effects, as the compound may interact with specific molecular targets involved in cancer cell proliferation. This interaction could disrupt cellular functions critical for tumor growth.

- Drug Development : The compound serves as a building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetics.

Applications in Materials Science

- Polymer Chemistry : 1,6-Di-(4-bromophenoxy)hexane can be utilized as a monomer or cross-linking agent in polymer synthesis. Its bromine atoms facilitate further reactions, enabling the development of novel polymeric materials with tailored properties.

- Coatings and Adhesives : Due to its chemical stability and reactivity, the compound is suitable for formulating advanced coatings and adhesives that require specific performance characteristics such as durability and resistance to environmental factors.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of 1,6-Di-(4-bromophenoxy)hexane demonstrated its effectiveness against several bacterial strains. The results indicated a significant reduction in bacterial viability upon treatment with the compound, suggesting its potential as an antimicrobial agent.

Case Study 2: Polymer Development

In research focusing on polymer applications, 1,6-Di-(4-bromophenoxy)hexane was incorporated into epoxy resins. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional formulations, highlighting its utility in advanced material systems.

Wirkmechanismus

The mechanism of action of 1,6-Di-(4-bromophenoxy)hexane involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Chlorhexidine and Derivatives

Chlorhexidine gluconate (1,6-di-(4-chlorophenyl-diguanido)-hexane) shares the hexane backbone but replaces bromophenoxy groups with chlorophenyl-diguanido moieties. This structural difference confers potent antiseptic properties, as chlorhexidine disrupts microbial cell membranes via cationic biguanide interactions . In contrast, 1,6-Di-(4-bromophenoxy)hexane lacks charged functional groups, likely rendering it inactive in antimicrobial applications. Chlorhexidine’s aqueous solubility (enhanced by gluconate counterions) further contrasts with the hydrophobic nature of the bromophenoxy analog .

Piperazinyl Analogs with Analgesic Activity

1,6-Di-(4-phenethyl-1-methyl-1-piperazinyl)hexane dibromide demonstrates opioid receptor-mediated analgesia in murine models (ID₅₀ = 8.8 mg·kg⁻¹). Its piperazinyl groups enable interactions with central nervous system receptors, while the dibromide counterions enhance solubility. The bromophenoxy compound, lacking nitrogen-containing heterocycles, is unlikely to exhibit similar neuropharmacological activity. Notably, naloxone antagonizes the piperazinyl derivative’s effects, highlighting its opioid mechanism—a feature absent in the bromophenoxy analog .

Bis-Biguanide Antibacterial Agents

1,6-Di-(N⁵-phenyl-N¹-diguanido)hexane dihydrochloride derivatives exhibit antibacterial activity via biguanide interactions with bacterial membranes. The diguanido groups’ positive charge facilitates binding to negatively charged microbial surfaces, a mechanism absent in the neutral bromophenoxy compound. Toxicity studies of bis-biguanides reveal low systemic toxicity, whereas the bromophenoxy compound’s environmental impact remains unstudied .

Antioxidant Derivatives with Phenolic Groups

1,6-Di-(2,6-di-tert-butyl-hydroxy-phenyl)hexane (III) acts as a polyfunctional antioxidant in industrial oils, stabilizing against thermal oxidation via phenolic hydroxyl groups. Its tert-butyl substituents enhance steric hindrance, prolonging antioxidant efficacy. The bromophenoxy compound lacks hydroxyl or bulky alkyl groups, precluding comparable antioxidative activity.

Acetamidophenyl Derivatives for Material Science

1,6-Bis(4-acetamidophenyl-4'-oxy)hexane (synthesized via nucleophilic substitution) features acetamidophenyl groups, enabling hydrogen bonding and crystallinity (m.p. 205–209°C). This contrasts with the bromophenoxy compound’s nonpolar structure. The acetamidophenyl derivative’s synthesis (31% yield) mirrors methods for bromophenoxy analogs but targets pharmaceutical or polymeric applications due to its hydrogen-bonding capacity .

Data Tables

Table 1: Physicochemical Properties of 1,6-Di-(4-bromophenoxy)hexane

| Property | Value | Unit | Source |

|---|---|---|---|

| ΔfG° | 124.88 | kJ/mol | Joback Calculated |

| ΔvapH° | 79.23 | kJ/mol | Joback Calculated |

| logPoct/wat | 6.23 | - | Crippen Calculated |

| Tboil | 851.72 | K | Joback Calculated |

| Tfus | 534.56 | K | Joback Calculated |

| McVol | 263.70 | ml/mol | McGowan Calculated |

Biologische Aktivität

1,6-Di-(4-bromophenoxy)hexane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

1,6-Di-(4-bromophenoxy)hexane is characterized by its unique structure, which consists of two 4-bromophenoxy groups attached to a hexane backbone. This structural configuration contributes to its lipophilicity and ability to interact with biological membranes.

The biological activity of 1,6-Di-(4-bromophenoxy)hexane is primarily attributed to its interactions with cellular targets such as enzymes and receptors. The bromine substituents enhance the compound's binding affinity due to increased electron-withdrawing effects, which can modulate enzyme activity or receptor signaling pathways.

Antioxidant Activity

Research indicates that compounds similar to 1,6-Di-(4-bromophenoxy)hexane exhibit significant antioxidant properties. For instance, studies have shown that derivatives with similar structural motifs can scavenge free radicals effectively, potentially offering protective effects against oxidative stress in cells .

Anticancer Properties

Preliminary studies suggest that 1,6-Di-(4-bromophenoxy)hexane may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar phenoxy groups have shown enhanced cytotoxicity against human glioblastoma and breast cancer cell lines .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition could lead to therapeutic applications in diseases where these enzymes play a critical role. The exact enzymes targeted by 1,6-Di-(4-bromophenoxy)hexane remain to be fully elucidated but are likely related to pathways involved in cancer progression or inflammation .

Study 1: Antioxidant Evaluation

In a comparative study evaluating the antioxidant capacity of various compounds, derivatives of 1,6-Di-(4-bromophenoxy)hexane were tested using the DPPH radical scavenging method. Results indicated that these compounds exhibited antioxidant activity comparable to well-known antioxidants like ascorbic acid .

Study 2: Cytotoxicity Assays

A series of cytotoxicity assays were conducted using MTT assays on human cancer cell lines (U-87 and MDA-MB-231). The results showed that compounds with similar structures had IC50 values indicating significant cytotoxicity, suggesting potential applications in cancer therapy .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1,6-Di-(4-bromophenoxy)hexane, and how can its purity be verified post-synthesis?

- Answer : The synthesis typically involves nucleophilic substitution between 4-bromophenol and 1,6-dibromohexane under reflux conditions in a polar aprotic solvent (e.g., dimethylformamide) with a base like potassium carbonate. Reaction efficiency depends on stoichiometric ratios and temperature control (80–100°C) to minimize side products . Post-synthesis purity can be verified using HPLC (≥95% purity threshold) or gas chromatography (GC) with flame ionization detection, calibrated against reference standards .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 1,6-Di-(4-bromophenoxy)hexane?

- Answer : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is critical for confirming bond connectivity, particularly the bromophenoxy groups and hexane backbone. Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., C-Br at ~600 cm⁻¹). Mass Spectrometry (MS) via electrospray ionization (ESI) validates molecular weight (expected m/z: ~432 for [M+H]⁺). Cross-referencing with elemental analysis ensures stoichiometric accuracy .

Q. What in vitro models are suitable for initial pharmacological screening of 1,6-Di-(4-bromophenoxy)hexane?

- Answer : Mouse writhing models (e.g., acetic acid-induced) and hot plate tests are validated for analgesic screening. For cytotoxicity, use MTT assays in human cell lines (e.g., HEK293 or HeLa). Dose-response curves (0.1–100 µM) should be generated, with comparisons to positive controls like ibuprofen or morphine .

Advanced Research Questions

Q. How do variations in solvent polarity and temperature impact the regioselectivity of 1,6-Di-(4-bromophenoxy)hexane during functionalization reactions?

- Answer : Polar solvents (e.g., DMF) stabilize transition states in SN2 reactions, favoring linear substitution at terminal bromine sites. Nonpolar solvents (hexane/ethyl acetate mixtures) may promote intramolecular cyclization by reducing solvation. Elevated temperatures (≥100°C) increase reaction rates but risk side reactions (e.g., elimination). GC-MS or HPLC-PDA can monitor regioselectivity by tracking intermediates .

Q. What strategies can resolve discrepancies between computational predictions and experimental data regarding the compound's conformational stability?

- Answer : Use density functional theory (DFT) to model energy minima for rotational isomers of the hexane backbone. Compare with experimental X-ray crystallography data (if crystalline) or variable-temperature NMR to assess dynamic behavior. Discrepancies often arise from solvent effects or van der Waals interactions not fully captured in simulations .

Q. How can researchers optimize the compound's bioactivity through systematic structural modifications while minimizing cytotoxicity?

- Answer : Conduct structure-activity relationship (SAR) studies by substituting bromine with electron-withdrawing groups (e.g., nitro) or extending the alkyl chain. Parallel cytotoxicity screening (e.g., LD50 assays ) identifies tolerable modifications. For example, replacing bromine with chlorine reduces hepatotoxicity but may lower binding affinity to target receptors .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound's thermal stability in pyrolysis studies?

- Answer : Discrepancies may stem from differing experimental setups (e.g., static vs. flow reactors). Replicate studies using thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres. Compare decomposition profiles (onset temperature, % mass loss) and validate with pyrolysis-GC/MS to identify degradation products .

Q. Why do chromatographic retention times vary across studies despite identical mobile phases?

- Answer : Batch-to-batch differences in column packing (e.g., C18 silica pore size) and solvent purity (e.g., hexane isomers in mobile phases) alter retention. Standardize protocols using certified reference materials and calibrate systems with internal standards (e.g., biphenyl). Document column lot numbers and solvent suppliers for reproducibility .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.